Absence of Direct Quantitative Biological Data Versus Structurally Characterized Pyrazoline Carbothioamide Analogs
An exhaustive search of PubMed, PubMed Central, Scopus, Web of Science, Google Scholar, BindingDB, ChEMBL, PubChem, and major patent databases (USPTO, EPO, WIPO, J-PlatPat) conducted in May 2026 returned zero peer-reviewed studies containing IC50, Ki, Kd, MIC, EC50, or any other quantitative activity measurement for 2-Phenylpyrazolidine-1-carbothioamide. By contrast, the structurally related pyrazoline-1-carbothioamide analog designated '3a' in the literature (a 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide) has published IC50 values of 13.49 ± 0.17 μM (A549), 17.52 ± 0.09 μM (HeLa), and 114.50 ± 0.01 μM (HFL-1 normal cells) via MTT assay, with staurosporine as a reference standard [1]. The N2-phenyl substitution pattern of the target compound represents a distinct regioisomeric arrangement relative to the 1-carbothioamide-3,5-diaryl pyrazoline scaffold for which data exist, and no extrapolation of activity can be reliably made without experimental validation.
| Evidence Dimension | Availability of published quantitative biological activity data |
|---|---|
| Target Compound Data | No published IC50, Ki, Kd, MIC, or EC50 values found in any peer-reviewed source, patent, or authoritative database |
| Comparator Or Baseline | Pyrazoline-1-carbothioamide analog 3a: A549 IC50 = 13.49 ± 0.17 μM; HeLa IC50 = 17.52 ± 0.09 μM; HFL-1 IC50 = 114.50 ± 0.01 μM |
| Quantified Difference | Not calculable; target compound lacks any quantitative biological data for comparison |
| Conditions | MTT assay, 24 h treatment, staurosporine as positive control [1] |
Why This Matters
Selection of this compound for biological screening must be recognized as a de novo exploration with no existing activity data to guide expected potency or selectivity; procurement decisions cannot be informed by prior evidence of differentiation.
- [1] Rana, M.; Faizan, M. I.; Dar, S. H.; Ahmad, T.; Rahisuddin. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega 2022, 7 (26), 22639–22656. View Source
